molecular formula C20H22F2N2O5S2 B2596476 8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898424-95-8

8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2596476
CAS RN: 898424-95-8
M. Wt: 472.52
InChI Key: JDWSMDJJUBTNCE-UHFFFAOYSA-N
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Description

“8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C19H20F2N2O5S2. It has an average mass of 458.499 Da and a monoisotopic mass of 458.078156 Da .


Synthesis Analysis

The synthesis of similar compounds, such as difluoroalkylated 2-azaspiro[4.5]decane derivatives, has been achieved via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides . Another method involves the use of commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .


Molecular Structure Analysis

The molecular structure of this compound includes a spiro[4.5]decane core, which is a bicyclic structure formed by two rings linked by one carbon atom .


Chemical Reactions Analysis

The synthesis of related compounds involves reactions such as copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction involves a tandem radical addition and dearomatizing cyclization process .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on sulfur-containing heterocycles, including spiropyrimidinetriones and thioxopyrimidinediones, involves the synthesis of complex molecules that are structurally related to the compound of interest. These studies focus on developing new synthetic routes and understanding the chemical behavior of these compounds (Reddy et al., 2001). Similarly, the study on supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives explores the relationship between molecular structure and crystal structure, highlighting the importance of substituents in determining the properties of the compounds (Graus et al., 2010).

Material Science Applications

  • Sulfonated block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. The study emphasizes the role of specific structural elements in enhancing proton conductivity and mechanical properties, suggesting potential applications of related compounds in energy technology (Bae et al., 2009).

Pharmacological Activity

  • The synthesis of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives has been explored for their anticonvulsant activity. This research demonstrates the potential of structurally related compounds in developing new therapeutic agents (Madaiah et al., 2012).

Environmental Studies

  • The environmental impact of polyfluoroalkyl chemicals, which share some structural similarities with the target compound, has been extensively studied. These studies provide insights into the persistence and potential health impacts of such compounds, underscoring the importance of understanding their behavior in the environment (Calafat et al., 2007).

properties

IUPAC Name

8-(2,5-difluorophenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O5S2/c1-15-2-5-17(6-3-15)30(25,26)24-12-13-29-20(24)8-10-23(11-9-20)31(27,28)19-14-16(21)4-7-18(19)22/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWSMDJJUBTNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

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